2-methoxy-5-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
2-Methoxy-5-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine-pyrazole hybrid scaffold. This compound is synthesized via conventional methods, including condensation reactions, followed by purification and structural confirmation using spectroscopic techniques such as FTIR, $^1$H and $^{13}$C NMR, and ESI-MS . Its structure integrates a methoxy group at the 2-position and a methyl group at the 5-position of the benzene sulfonamide core, coupled with a pyridazine linker bearing a 3-methylpyrazole substituent. These functional groups are critical for modulating physicochemical properties and biological interactions, particularly in targeting diuretic or enzyme-related pathways, as suggested by in silico studies .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-15-4-9-19(31-3)20(14-15)32(29,30)27-18-7-5-17(6-8-18)23-21-10-11-22(25-24-21)28-13-12-16(2)26-28/h4-14,27H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDHFALYDJCTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity : The target compound shares a diuretic prediction with other pyrazole-containing sulfonamides, as seen in . The pyridazine-pyrazole moiety may enhance binding to diuretic targets compared to carbazole or oxadiazocin derivatives .
Molecular Weight and Solubility : Chlorine substituents (e.g., in 881939-77-1) increase molecular weight and may reduce solubility, whereas methoxy groups (common in the target compound and others) improve membrane permeability .
In Silico and Experimental Data
- Target Compound : Oral bioavailability radar charts (as in , Fig. 5) suggest moderate absorption and metabolic stability due to balanced lipophilicity from the methyl and methoxy groups .
- Comparative Binding Affinity : Molecular docking studies indicate that the pyridazine-pyrazole scaffold in the target compound shows stronger interactions with carbonic anhydrase isoforms (a diuretic target) than carbazole-based analogs .
Methodological Considerations
Structural characterization of the target compound and its analogs relies on crystallographic tools such as SHELXL for refinement and ORTEP-III for graphical representation, ensuring accurate 3D modeling . These programs are critical for validating substituent orientations and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
